methyl 4-((7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl)oxy)benzoate
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Overview
Description
Methyl 4-((7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl)oxy)benzoate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a trifluoromethyl group, a hydroxy group, and a benzoate ester moiety. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-((7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl)oxy)benzoate typically involves the following steps:
Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbonyl groups in the chromen-4-one core can be reduced to alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Ester Hydrolysis: The ester moiety can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Hydrolysis conditions: Acidic or basic aqueous solutions.
Major Products
Oxidation products: Ketones, aldehydes.
Reduction products: Alcohols.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Hydrolysis products: Benzoic acid derivatives and methanol.
Scientific Research Applications
Methyl 4-((7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl)oxy)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-((7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl)oxy)benzoate involves its interaction with various molecular targets and pathways:
Enzyme inhibition: It may inhibit specific enzymes involved in inflammatory and oxidative stress pathways.
Receptor binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
Gene expression: It may influence the expression of genes involved in cell proliferation, apoptosis, and stress responses.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-((7-hydroxy-4-oxo-2-methyl-4H-chromen-3-yl)oxy)benzoate: Similar structure but lacks the trifluoromethyl group.
Methyl 4-((7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl)oxy)acetate: Similar structure but has an acetate ester instead of a benzoate ester.
Methyl 4-((7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl)oxy)phenylacetate: Similar structure but has a phenylacetate ester instead of a benzoate ester.
Uniqueness
Methyl 4-((7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl)oxy)benzoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets.
Properties
IUPAC Name |
methyl 4-[7-hydroxy-4-oxo-2-(trifluoromethyl)chromen-3-yl]oxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3O6/c1-25-17(24)9-2-5-11(6-3-9)26-15-14(23)12-7-4-10(22)8-13(12)27-16(15)18(19,20)21/h2-8,22H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COPCGNRWKOWHJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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